molecular formula C12H18O3Si B13939586 Trimethylsilyl methoxy(phenyl)acetate CAS No. 55557-19-2

Trimethylsilyl methoxy(phenyl)acetate

Katalognummer: B13939586
CAS-Nummer: 55557-19-2
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: QGWFPOPFKMDJPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylsilyl methoxy(phenyl)acetate is an organosilicon compound characterized by the presence of a trimethylsilyl group, a methoxy group, and a phenylacetate moiety. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylsilyl methoxy(phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl methoxy(phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Fluoride ions, typically from sources like tetrabutylammonium fluoride, are used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Phenylacetic acid or phenylacetone.

    Reduction: Methoxy(phenyl)ethanol.

    Substitution: Methoxy(phenyl)acetate.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl methoxy(phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and carboxylic acids during multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of trimethylsilyl methoxy(phenyl)acetate involves the reactivity of the trimethylsilyl group, which can act as a protecting group or a leaving group in various reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilyl chloride: Used for silylation reactions.

    Trimethylsilyl acetate: Another silyl ester with similar reactivity.

    Phenylacetic acid: A precursor in the synthesis of trimethylsilyl methoxy(phenyl)acetate.

Uniqueness

This compound is unique due to its combination of a trimethylsilyl group and a methoxy(phenyl)acetate moiety, which provides distinct reactivity and stability. This makes it particularly useful in protecting group chemistry and as an intermediate in complex organic syntheses.

Eigenschaften

CAS-Nummer

55557-19-2

Molekularformel

C12H18O3Si

Molekulargewicht

238.35 g/mol

IUPAC-Name

trimethylsilyl 2-methoxy-2-phenylacetate

InChI

InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3

InChI-Schlüssel

QGWFPOPFKMDJPX-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.